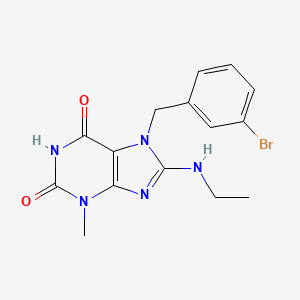
(Propylamino)-N-(4-pyridylmethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propylamino)-N-(4-pyridylmethyl)formamide, also known as PPME, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. PPME belongs to the class of formamidine compounds and has a molecular weight of 204.28 g/mol.
作用机制
The mechanism of action of (Propylamino)-N-(4-pyridylmethyl)formamide is not yet fully understood. However, studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide exerts its therapeutic effects by modulating various signaling pathways in the body. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor-kappa B (NF-κB) signaling pathway. (Propylamino)-N-(4-pyridylmethyl)formamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(Propylamino)-N-(4-pyridylmethyl)formamide has been shown to have several biochemical and physiological effects. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in the body. (Propylamino)-N-(4-pyridylmethyl)formamide also reduces the levels of inflammatory cytokines and inhibits the growth and proliferation of cancer cells. (Propylamino)-N-(4-pyridylmethyl)formamide has also been shown to have a protective effect on the liver and kidney.
实验室实验的优点和局限性
(Propylamino)-N-(4-pyridylmethyl)formamide has several advantages for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, and the yield obtained through the synthesis method is high. (Propylamino)-N-(4-pyridylmethyl)formamide is also stable and can be stored for a long time without degrading. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments. (Propylamino)-N-(4-pyridylmethyl)formamide is not water-soluble, which makes it difficult to administer in vivo. (Propylamino)-N-(4-pyridylmethyl)formamide also has a low bioavailability, which limits its therapeutic potential.
未来方向
There are several future directions for the research on (Propylamino)-N-(4-pyridylmethyl)formamide. One direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for the treatment of cancer. Studies have shown that (Propylamino)-N-(4-pyridylmethyl)formamide has anti-tumor properties and induces apoptosis in cancer cells. Further research is needed to determine the efficacy and safety of (Propylamino)-N-(4-pyridylmethyl)formamide as a cancer treatment. Another direction is to investigate the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of the NF-κB signaling pathway. Further research is needed to determine the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as an anti-inflammatory agent. Finally, future research should focus on improving the bioavailability of (Propylamino)-N-(4-pyridylmethyl)formamide to enhance its therapeutic potential.
Conclusion
(Propylamino)-N-(4-pyridylmethyl)formamide is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. (Propylamino)-N-(4-pyridylmethyl)formamide is easy to synthesize, stable, and has several biochemical and physiological effects. However, (Propylamino)-N-(4-pyridylmethyl)formamide has some limitations for lab experiments, including low bioavailability and water insolubility. Future research should focus on investigating the potential of (Propylamino)-N-(4-pyridylmethyl)formamide as a therapeutic agent for cancer and inflammation and improving its bioavailability to enhance its therapeutic potential.
合成方法
(Propylamino)-N-(4-pyridylmethyl)formamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-pyridinecarboxaldehyde with propylamine in the presence of formic acid. The reaction results in the formation of (Propylamino)-N-(4-pyridylmethyl)formamide, which can be purified using column chromatography. The yield of (Propylamino)-N-(4-pyridylmethyl)formamide obtained through this method is high, and the purity is also satisfactory.
科学研究应用
(Propylamino)-N-(4-pyridylmethyl)formamide has been the subject of several scientific studies due to its potential therapeutic properties. (Propylamino)-N-(4-pyridylmethyl)formamide has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make (Propylamino)-N-(4-pyridylmethyl)formamide a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
属性
IUPAC Name |
1-propyl-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFPQFWETXGLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(pyridin-4-ylmethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

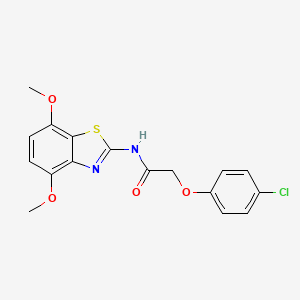
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
![N-(tert-butyl)-4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2782793.png)
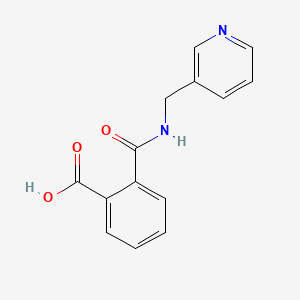
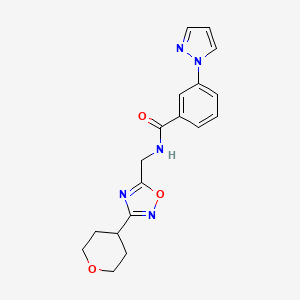
![5,6-Dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid](/img/structure/B2782798.png)
![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)
![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)
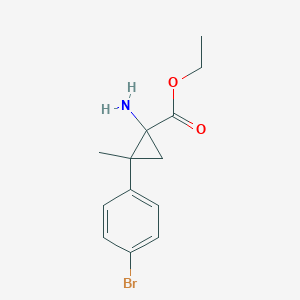
![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)

